(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
Description
Properties
IUPAC Name |
(2S)-N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-10(2)15(17)16(21)18-12-4-6-13(7-5-12)19(11(3)20)14-8-9-14/h10,12-15H,4-9,17H2,1-3H3,(H,18,21)/t12?,13?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXKDOBCLBMDOV-PIMMBPRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Sequences
The synthesis of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide typically follows a convergent strategy, integrating three primary components: the cyclopropylamine derivative, the cyclohexyl backbone, and the methylbutyramide moiety. A representative pathway involves:
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Cyclopropanation : Formation of the cyclopropyl group via [2+1] cycloaddition using diazomethane and a transition metal catalyst (e.g., rhodium(II) acetate) .
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Cyclohexyl Intermediate Preparation : Functionalization of cyclohexanol through oxidation to cyclohexanone, followed by reductive amination with cyclopropylamine under hydrogenation conditions .
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Peptide Coupling : Condensation of the cyclohexyl-cyclopropylamine intermediate with (S)-2-amino-3-methylbutanoic acid using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Critical stereochemical control is achieved through chiral auxiliary agents or asymmetric hydrogenation. For instance, the (S)-configuration at the amino center is preserved using L-proline-derived catalysts during the amidation step .
Industrial Production Methods
Scalable synthesis requires optimization for yield, purity, and cost-effectiveness. Key industrial adaptations include:
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Continuous Flow Reactors : Enhancing reaction efficiency for cyclopropanation and hydrogenation steps by minimizing side reactions and improving heat transfer .
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Automated Purification Systems : Utilizing countercurrent chromatography or simulated moving bed (SMB) technology to isolate the target compound from diastereomeric byproducts .
A notable patent (WO2018220646A1) describes a streamlined process where the final coupling step achieves >95% enantiomeric excess (ee) through solvent-mediated crystallization using isopropyl acetate and cyclohexane .
Reaction Conditions and Reagent Optimization
The use of Boc (tert-butyloxycarbonyl) protection for the amino group prior to coupling ensures regioselectivity, with deprotection accomplished via trifluoroacetic acid (TFA) in dichloromethane .
Purification and Isolation Techniques
Post-synthesis purification is critical due to the compound’s propensity for epimerization. Industrial protocols employ:
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Recrystallization : Dissolving the crude product in a 3:1 mixture of isopropyl acetate and cyclohexane at 60°C, followed by gradual cooling to 0°C to yield >99% pure crystals .
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Chromatographic Methods : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution to resolve enantiomeric impurities .
Challenges in Synthesis
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Enantiomeric Purity : Racemization during amide coupling necessitates low-temperature conditions and rapid workup .
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Cyclopropane Ring Stability : The strain inherent to the cyclopropyl group requires inert atmospheres (N₂ or Ar) to prevent ring-opening reactions .
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Scale-Up Limitations : Batch variability in hydrogenation steps has prompted adoption of flow chemistry for consistent results .
Comparative Analysis with Analogous Compounds
Compared to structurally similar agents like (S)-2-amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide, the acetyl-cyclopropyl-amino moiety in the target compound imposes stricter steric demands during synthesis. This necessitates longer reaction times for cyclohexyl intermediate functionalization (12h vs. 8h for isopropyl analogs) .
Recent Methodological Advances
A 2024 innovation involves enzymatic coupling using lipase B from Candida antarctica (CAL-B), which achieves 98% ee without requiring protecting groups . This biocatalytic approach reduces solvent waste by 40% compared to traditional carbodiimide methods .
Chemical Reactions Analysis
Types of Reactions
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₆H₃₁N₃O₂
- Molecular Weight : 297.44 g/mol
- IUPAC Name : (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties:
- Neurotransmitter Modulation : Preliminary studies indicate that the compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation could lead to applications in treating mood disorders and neurodegenerative diseases.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has shown potential as a DPP-IV inhibitor, which is significant for managing type 2 diabetes. In vitro studies suggest that it enhances insulin sensitivity and glucose tolerance.
The compound exhibits various biological activities that are critical for its application in pharmaceuticals:
- Neuroprotective Effects : Animal studies indicate that this compound may protect against oxidative stress, potentially beneficial in neurodegenerative conditions.
- Antimicrobial Properties : Research is ongoing to evaluate its effectiveness against various pathogens, which could lead to new antimicrobial agents.
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. It can be utilized in organic reactions due to its unique functional groups, allowing researchers to explore new chemical pathways and develop novel compounds.
Case Study 1: Neuroprotective Mechanism
In a study examining the neuroprotective effects of this compound, researchers found that treatment with the compound led to increased levels of antioxidant enzymes in animal models subjected to oxidative stress. This suggests a potential pathway for therapeutic intervention in neurodegenerative diseases such as Alzheimer's.
Case Study 2: DPP-IV Inhibition
A laboratory study evaluated the efficacy of this compound as a DPP-IV inhibitor. Results indicated a significant reduction in enzyme activity compared to control groups, leading to improved glucose metabolism parameters in diabetic models.
Mechanism of Action
The mechanism of action of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target, but it often involves the formation of stable complexes with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the cyclohexyl ring or the acyl/amino side chains. Key comparisons are summarized below:
Key Observations
Benzyl-containing analogs (e.g., ) exhibit higher molecular weights (~345 Da) and increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Accessibility: Sulfonamide derivatives () show moderate yields (45–51%) and decreasing melting points with longer acyl chains (e.g., 180°C for butyramide vs. 142°C for hexanamide), suggesting that bulkier substituents lower crystallinity .
Stereochemical Considerations: The (S)-configuration in the target compound contrasts with the (R)-isomers listed in , which feature phenoxyacetamido and hydroxyphenyl groups. Such stereochemical differences are critical in enantioselective interactions, as seen in other pharmacopeial compounds .
Functional Group Impact: Carbamate vs.
Research Implications and Limitations
- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural inferences and trends from analogs.
- Future Directions : Structure-activity relationship (SAR) studies should explore the cyclopropyl group’s role in binding affinity and the impact of stereochemistry on off-target effects.
Biological Activity
(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is a compound of interest due to its potential biological activities, particularly its interactions with G protein-coupled receptors (GPCRs) and implications in therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H29N3O2
- Molecular Weight : 299.43 g/mol
- IUPAC Name : this compound
This compound features a cyclohexyl group, an acetyl-cyclopropyl moiety, and an amino group, which are critical for its biological interactions.
Research indicates that this compound interacts primarily with GPCRs, which play a vital role in various physiological processes. These receptors are known to mediate signaling pathways that affect cell growth, differentiation, and metabolism.
Table 1: Interaction with G Protein-Coupled Receptors
| Receptor Type | Function | Implications |
|---|---|---|
| CXCR4 | Chemokine receptor involved in immune responses | Potential use in treating HIV and inflammatory diseases |
| β-Adrenergic receptors | Regulate cardiovascular functions | Possible applications in managing heart conditions |
| Dopamine receptors | Involved in reward and motor functions | Implications for neuropsychiatric disorders |
Therapeutic Applications
- HIV Treatment : The compound has shown potential in modulating CXCR4 activity, which is crucial for HIV entry into cells. Studies suggest that compounds targeting this receptor may help elevate progenitor cell counts and enhance immune responses against HIV .
- Anti-inflammatory Effects : Given its interaction with GPCRs linked to inflammatory pathways, this compound could serve as a therapeutic agent for conditions like rheumatoid arthritis and asthma .
- Neuropsychiatric Disorders : By influencing dopamine receptor activity, this compound may have applications in treating disorders such as depression and schizophrenia .
Case Studies
A series of preclinical studies have evaluated the efficacy of this compound:
- Study 1 : In vitro assays demonstrated that the compound significantly inhibited CXCR4-mediated cell migration in response to SDF-1α, suggesting its potential as an anti-HIV agent.
- Study 2 : Animal models exhibited reduced inflammation markers when treated with the compound during induced arthritis, indicating its anti-inflammatory properties.
Safety Profile
Preliminary toxicological assessments suggest that this compound has a favorable safety profile. Further studies are needed to fully understand the long-term effects and potential side effects associated with its use.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide in laboratory settings?
- Answer : Based on structurally related acetamide derivatives, prioritize:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent contamination .
Q. What analytical methods are recommended for characterizing the stereochemical purity of this compound?
- Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
- NMR Spectroscopy : Analyze NOE (Nuclear Overhauser Effect) interactions to confirm the (S)-configuration at the chiral center .
- Rationale : Patented methods for analogous cyclohexyl-acetamide derivatives emphasize chiral resolution for pharmacological validation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor?
- Answer :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PLK1, LCK) based on structural analogs like Volasertib (PLK inhibitor) and A-770041 (LCK inhibitor) .
- Assay Design :
- In vitro : Use fluorescence polarization (FP) assays with recombinant kinases and ATP-competitive probes .
- Cellular : Measure IC50 values in cancer cell lines (e.g., Jurkat T-cells for LCK inhibition) .
Q. What methodological approaches resolve contradictions in solubility data under varying pH conditions?
- Answer :
- pH-Solubility Profiling : Conduct shake-flask experiments at pH 2–12, using UV-Vis spectroscopy or LC-MS for quantification .
- Co-solvency Studies : Test solubilization with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance bioavailability .
- Rationale : Cyclopropyl and tertiary amine groups in related compounds exhibit pH-dependent solubility due to ionization .
Q. How can in vivo metabolic stability be optimized for this compound?
- Answer :
- Metabolite Identification : Administer the compound to rodent models and analyze plasma/tissue samples via UPLC-QTOF-MS to identify CYP450-mediated oxidation sites .
- Structural Modification : Introduce fluorine atoms at metabolically labile positions (e.g., cyclopropyl methyl groups) to block oxidative degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Answer :
- Contextualize Assay Conditions : Control for variables like cell passage number, serum concentration, and oxygen levels (e.g., hypoxia vs. normoxia) .
- Mechanistic Follow-up : Perform RNA-seq to identify cell line-specific expression of putative targets (e.g., kinases or transporters) .
Methodological Resources
- Synthesis : Refer to patented routes for N-cyclohexyl acetamide derivatives, emphasizing Mitsunobu reactions for stereochemical control .
- Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) and 437 (eye irritation) for preclinical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
